molecular formula C15H14 B11714665 2-Cyclopropylbiphenyl

2-Cyclopropylbiphenyl

Cat. No.: B11714665
M. Wt: 194.27 g/mol
InChI Key: FPNOMFGQZWZZKJ-UHFFFAOYSA-N
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Description

2-Cyclopropylbiphenyl: is an organic compound that consists of a biphenyl structure with a cyclopropyl group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylbiphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This method involves the coupling of a cyclopropylboronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction typically requires mild conditions and is tolerant of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylbiphenyl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropylbiphenyl ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into cyclopropylbiphenyl hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Cyclopropylbiphenyl ketones and alcohols.

    Reduction: Cyclopropylbiphenyl hydrocarbons.

    Substitution: Halogenated or nitrated cyclopropylbiphenyl derivatives.

Scientific Research Applications

2-Cyclopropylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylbiphenyl involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecule, making it more reactive towards certain chemical reactions. The biphenyl structure allows for π-π interactions with aromatic systems, which can influence its binding to biological targets and its overall reactivity .

Comparison with Similar Compounds

    Cyclopropylbenzene: Similar in structure but lacks the biphenyl component.

    Biphenyl: Lacks the cyclopropyl group, making it less strained and reactive.

    Cyclopropylphenylmethane: Contains a cyclopropyl group attached to a single phenyl ring.

Uniqueness: 2-Cyclopropylbiphenyl is unique due to the combination of the cyclopropyl group and the biphenyl structure. This combination imparts distinct chemical and physical properties, such as increased reactivity and the ability to participate in π-π interactions, making it valuable in various applications .

Properties

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

1-cyclopropyl-2-phenylbenzene

InChI

InChI=1S/C15H14/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)13-10-11-13/h1-9,13H,10-11H2

InChI Key

FPNOMFGQZWZZKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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